molecular formula C11H19Cl3N6O B12811857 L-Histidyl-Histamin * 3 HCl

L-Histidyl-Histamin * 3 HCl

Katalognummer: B12811857
Molekulargewicht: 357.7 g/mol
InChI-Schlüssel: ATTCIVWUJJRIDD-KAFJHEIMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-Histamin * 3 HCl typically involves the reaction of histidine with histamine under controlled conditions. The process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The reaction conditions often involve the use of solvents like water or ethanol and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving rigorous quality control measures. The final product is usually crystallized and purified through recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-Histamin * 3 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce halogenated imidazole compounds .

Wissenschaftliche Forschungsanwendungen

L-Histidyl-Histamin * 3 HCl has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Histidyl-Histamin * 3 HCl involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to histamine, which is involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. The imidazole rings in the compound play a crucial role in its binding to receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

L-Histidyl-Histamin * 3 HCl can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to act as both a precursor to histamine and a reagent in various chemical reactions.

Eigenschaften

Molekularformel

C11H19Cl3N6O

Molekulargewicht

357.7 g/mol

IUPAC-Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;trihydrochloride

InChI

InChI=1S/C11H16N6O.3ClH/c12-10(3-9-5-14-7-17-9)11(18)15-2-1-8-4-13-6-16-8;;;/h4-7,10H,1-3,12H2,(H,13,16)(H,14,17)(H,15,18);3*1H/t10-;;;/m0.../s1

InChI-Schlüssel

ATTCIVWUJJRIDD-KAFJHEIMSA-N

Isomerische SMILES

C1=C(NC=N1)CCNC(=O)[C@H](CC2=CN=CN2)N.Cl.Cl.Cl

Kanonische SMILES

C1=C(NC=N1)CCNC(=O)C(CC2=CN=CN2)N.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.